![molecular formula C16H14F3N3O3S2 B2735359 N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1797237-09-2](/img/structure/B2735359.png)
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiophene ring, a pyrazole ring, and a benzenesulfonamide moiety. The trifluoromethoxy group attached to the benzene ring would likely have a strong electron-withdrawing effect, which could influence the reactivity of the molecule .Chemical Reactions Analysis
As for the chemical reactions, this would greatly depend on the conditions and the reagents used. The presence of various functional groups could allow for a variety of chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the sulfonamide group could potentially allow for hydrogen bonding, which could influence its solubility and stability .Scientific Research Applications
Photoinitiators for Polymerization
Background: Photoinitiators play a crucial role in initiating polymerization reactions upon exposure to light. They enable the rapid formation of polymer networks, which is essential in applications like 3D printing, coatings, and adhesives.
Unique Application: Four N- [2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives (ANNs) have been synthesized based on the naphthalimide skeleton. These derivatives exhibit distinct substituents: bromo group, primary amine, secondary amine, and tertiary amine . Among them:
Multi-Component Photoinitiating Systems: When combined with various additives (such as iodonium salt, N-vinylcarbazole, chloro triazine, or tertiary amine), most of the ANN1–3 based multi-component photoinitiating systems are efficient in free radical photopolymerization at different wavelengths (385 nm, 405 nm, 455 nm, and 470 nm). Remarkably, they even outperform commercial photoinitiators like bisacylphosphine oxide and camphorquinone .
Cationic Photopolymerization and 3D Printing: ANN1–3 based photoinitiating systems also exhibit high efficiency for cationic photopolymerization of epoxides using diverse LEDs. Additionally, the ANN2-based system can be adapted for 3D printing and the synthesis of interpenetrated polymer networks .
Functional Electrolyte Additive for Lithium-Ion Batteries
Background: Lithium-ion batteries are widely used in portable electronics and electric vehicles. Enhancing their performance and safety is an ongoing research focus.
Unique Application:Tris (2-(thiophen-2-yl)ethyl) phosphate: has been designed, synthesized, and applied as a functional electrolyte additive for high-voltage LiCoO2 cathodes. This compound contains both thiophen groups and phosphorus elements. Its role is to improve battery performance, stability, and safety .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S2/c17-16(18,19)25-12-3-5-13(6-4-12)27(23,24)20-8-10-22-9-7-14(21-22)15-2-1-11-26-15/h1-7,9,11,20H,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFRLIKZMDDWRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.